3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine
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Overview
Description
3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It features a trifluoromethyl group attached to an octahydro-2H-pyrido[1,2-a]pyrazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine can be achieved through several methods. One approach involves the cyclization of diamino alcohols with bromo- or chloroamides . Another method includes a one-pot synthesis involving a nitro-Mannich reaction, which leads to the formation of the octahydro-2H-pyrido[1,2-a]pyrazine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine involves its interaction with molecular targets such as receptors and enzymes. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Octahydro-2H-pyrido[1,2-a]pyrazine: Lacks the trifluoromethyl group but shares the core structure.
Pyrrolopyrazine Derivatives: Contain similar nitrogen-containing heterocyclic structures.
Uniqueness
The presence of the trifluoromethyl group in 3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical and biological properties, making it a unique and valuable molecule for research and development .
Properties
Molecular Formula |
C9H15F3N2 |
---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
3-(trifluoromethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine |
InChI |
InChI=1S/C9H15F3N2/c10-9(11,12)8-6-14-4-2-1-3-7(14)5-13-8/h7-8,13H,1-6H2 |
InChI Key |
FXXQFVDRTIOIPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CC(NCC2C1)C(F)(F)F |
Origin of Product |
United States |
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